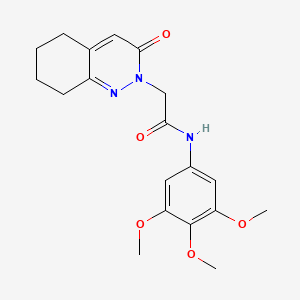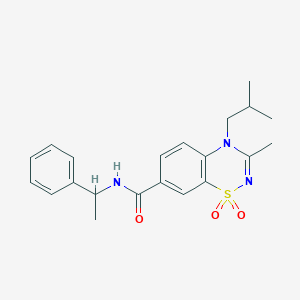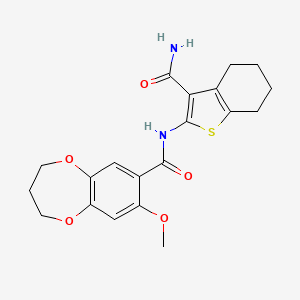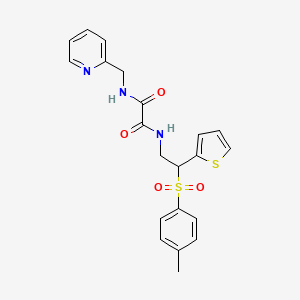![molecular formula C19H22N6O3S B11252884 N-cyclohexyl-2-{[7-hydroxy-6-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11252884.png)
N-cyclohexyl-2-{[7-hydroxy-6-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-2-{[7-Hydroxy-6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamid ist eine komplexe organische Verbindung, die eine Triazolo-Triazin-Kernstruktur aufweist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N-Cyclohexyl-2-{[7-Hydroxy-6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamid umfasst in der Regel mehrere Schritte:
Bildung des Triazolo-Triazin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, häufig unter Verwendung eines Lösungsmittels wie 1,4-Dioxan oder 1,2-Dichlorethan.
Einführung der Sulfanylgruppe: Die Sulfanylgruppe wird durch eine Substitutionsreaktion eingeführt, bei der ein geeignetes Thiol mit dem Triazolo-Triazin-Zwischenprodukt reagiert.
Anlagerung der Cyclohexylgruppe: Der letzte Schritt beinhaltet die Acylierung des Zwischenprodukts mit Cyclohexylamin unter Rückflussbedingungen, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheserouten umfassen, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Sulfanylgruppe, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können den Triazolo-Triazin-Kern angreifen und möglicherweise zu Ringöffnungs- oder Hydrierungsprodukten führen.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Sulfanylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators verwendet werden.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen eingesetzt werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Reduzierte Triazolo-Triazin-Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung neuer Materialien mit einzigartigen elektronischen Eigenschaften.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für die gezielte Ansteuerung spezifischer Enzyme oder Rezeptoren.
Medizin
Die Verbindung hat sich in präklinischen Studien als potenzieller Therapeutikum für verschiedene Krankheiten, darunter Krebs und Infektionskrankheiten, gezeigt.
Industrie
Im Industriebereich wird die Verbindung auf ihre Verwendung bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen untersucht, da sie stabil ist und eine vielseitige Funktionalität aufweist.
Wirkmechanismus
Der Mechanismus, durch den N-Cyclohexyl-2-{[7-Hydroxy-6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamid seine Wirkung entfaltet, erfolgt in erster Linie durch die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die an kritischen biologischen Signalwegen beteiligt sind. Die einzigartige Struktur der Verbindung ermöglicht es ihr, selektiv an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und so die gewünschten therapeutischen oder Materialeigenschaften zu erzielen.
Wirkmechanismus
The mechanism by which N-CYCLOHEXYL-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets. The triazolo-triazine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Cyclohexyl-2-{[7-Hydroxy-6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamid: weist Ähnlichkeiten mit anderen Triazolo-Triazin-Derivaten auf, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit von N-Cyclohexyl-2-{[7-Hydroxy-6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamid liegt in seinem spezifischen Substitutionsschema, das ihm besondere elektronische und sterische Eigenschaften verleiht. Diese Eigenschaften können seine Reaktivität und seine Wechselwirkungen mit biologischen Zielstrukturen beeinflussen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C19H22N6O3S |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-cyclohexyl-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H22N6O3S/c1-28-14-9-7-12(8-10-14)16-17(27)21-18-22-23-19(25(18)24-16)29-11-15(26)20-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,20,26)(H,21,22,27) |
InChI-Schlüssel |
NKMIBXVKANQMCL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4CCCCC4)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11252802.png)
![(2-bromophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11252809.png)
![N-(2,5-Dimethylphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11252818.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B11252836.png)


![2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11252859.png)


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone](/img/structure/B11252880.png)

![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11252885.png)
